Cas no 874758-84-6 (2-Chloro-4-(pyrrolidin-1-yl)pyridine)

2-Chloro-4-(pyrrolidin-1-yl)pyridine is a versatile heterocyclic compound featuring a chloro-substituted pyridine core functionalized with a pyrrolidine moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group offers a reactive site for further functionalization via cross-coupling or nucleophilic substitution reactions, while the pyrrolidine ring enhances solubility and modulates electronic properties. Its well-defined molecular framework is advantageous for designing bioactive molecules, particularly in medicinal chemistry applications. The compound's stability under standard conditions ensures reliable handling and storage. Its synthetic utility is further underscored by its compatibility with diverse reaction conditions, enabling precise structural modifications for targeted applications.
2-Chloro-4-(pyrrolidin-1-yl)pyridine structure
874758-84-6 structure
Product name:2-Chloro-4-(pyrrolidin-1-yl)pyridine
CAS No:874758-84-6
MF:C9H11N2Cl
Molecular Weight:182.65004
MDL:MFCD09032267
CID:1024828
PubChem ID:11672780

2-Chloro-4-(pyrrolidin-1-yl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-Chloro-4-(pyrrolidin-1-yl)pyridine
    • 2-chloro-4-pyrrolidin-1-ylpyridine
    • SCHEMBL24126771
    • CS-0456633
    • F70158
    • ZJB75884
    • MFCD09032267
    • AKOS006291363
    • BS-24019
    • A862577
    • DTXSID50470375
    • 2-Chloro-4-pyrrolidinopyridine
    • 874758-84-6
    • MB06828
    • 2-chloro-4-pyrrolidin-1-yl-pyridine
    • DB-355684
    • MDL: MFCD09032267
    • インチ: InChI=1S/C9H11ClN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
    • InChIKey: BCJAIBOGGBWBGP-UHFFFAOYSA-N
    • SMILES: C1CCN(C1)C2=CC(=NC=C2)Cl

計算された属性

  • 精确分子量: 182.06100
  • 同位素质量: 182.0610761g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 146
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 16.1Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • Boiling Point: 316.5±27.0 °C at 760 mmHg
  • フラッシュポイント: 145.2±23.7 °C
  • PSA: 16.13000
  • LogP: 2.40020
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

2-Chloro-4-(pyrrolidin-1-yl)pyridine Security Information

2-Chloro-4-(pyrrolidin-1-yl)pyridine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Chloro-4-(pyrrolidin-1-yl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B427983-50mg
2-chloro-4-(pyrrolidin-1-yl)pyridine
874758-84-6
50mg
$ 50.00 2022-06-07
TRC
B427983-100mg
2-chloro-4-(pyrrolidin-1-yl)pyridine
874758-84-6
100mg
$ 70.00 2022-06-07
Chemenu
CM132851-1g
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874758-84-6 95%
1g
$*** 2023-05-29
Chemenu
CM132851-5g
2-chloro-4-(pyrrolidin-1-yl)pyridine
874758-84-6 95%
5g
$813 2021-08-05
abcr
AB274202-1g
2-Chloro-4-pyrrolidinopyridine, 96%; .
874758-84-6 96%
1g
€297.00 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527300-1g
2-Chloro-4-(pyrrolidin-1-yl)pyridine
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¥4233.00 2024-04-27
Ambeed
A728014-1g
2-Chloro-4-(pyrrolidin-1-yl)pyridine
874758-84-6 97%
1g
$268.0 2024-04-16
A2B Chem LLC
AC06707-1g
2-Chloro-4-pyrrolidinopyridine
874758-84-6 97%
1g
$176.00 2024-04-19
abcr
AB274202-1 g
2-Chloro-4-pyrrolidinopyridine, 96%; .
874758-84-6 96%
1g
€297.00 2023-04-26
Chemenu
CM132851-250mg
2-chloro-4-(pyrrolidin-1-yl)pyridine
874758-84-6 95%
250mg
$*** 2023-05-29

2-Chloro-4-(pyrrolidin-1-yl)pyridine 合成方法

2-Chloro-4-(pyrrolidin-1-yl)pyridine 関連文献

2-Chloro-4-(pyrrolidin-1-yl)pyridineに関する追加情報

2-Chloro-4-(pyrrolidin-1-yl)pyridine: A Comprehensive Overview

2-Chloro-4-(pyrrolidin-1-yl)pyridine (CAS No. 874758-84-6) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its pyridine ring substituted with a chlorine atom and a pyrrolidine group, exhibits unique chemical properties and potential applications in drug discovery and materials science. Recent advancements in synthetic methodologies and computational modeling have further elucidated its structural dynamics and functional versatility.

The synthesis of 2-Chloro-4-(pyrrolidin-1-yl)pyridine involves a multi-step process that typically begins with the chlorination of a pyridine derivative. The subsequent introduction of the pyrrolidine group is achieved through nucleophilic substitution or coupling reactions, depending on the desired regioselectivity. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound, ensuring its suitability for downstream applications.

One of the most promising areas of application for 2-Chloro-4-(pyrrolidin-1-yl)pyridine is in the development of bioactive molecules. Studies have shown that this compound exhibits moderate to high binding affinity towards certain G-protein coupled receptors (GPCRs), making it a valuable lead compound in drug design. For instance, recent research has highlighted its potential as an antagonist for the serotonin 5-HT receptor family, which is implicated in various neuropsychiatric disorders such as depression and anxiety.

In addition to its pharmacological applications, 2-Chloro-4-(pyrrolidin-1-yl)pyridine has also been investigated for its role in materials science. Its ability to form stable coordination complexes with transition metals has led to its use as a ligand in catalytic systems. For example, palladium complexes derived from this compound have demonstrated high efficiency in cross-coupling reactions, a key area in organic synthesis.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2-Chloro-4-(pyrrolidin-1-yl)pyridine. Quantum mechanical calculations have revealed that the presence of the pyrrolidine group significantly alters the electron distribution on the pyridine ring, enhancing its nucleophilic character. This understanding has facilitated the design of more efficient synthetic routes and has opened new avenues for exploring its reactivity under various reaction conditions.

From an environmental perspective, the eco-friendly synthesis and degradation pathways of 2-Chloro-4-(pyrrolidin-1-yl)pyridine are topics of growing interest. Researchers are actively exploring biodegradation mechanisms to ensure that this compound can be safely integrated into industrial processes without posing risks to ecosystems. Preliminary studies suggest that under aerobic conditions, this compound undergoes rapid microbial degradation, minimizing its environmental footprint.

In conclusion, 2-Chloro-4-(pyrrolidin-1-ylium) pyridinium chloride (CAS No. 874758846) stands as a testament to the ongoing advancements in heterocyclic chemistry. Its diverse applications across pharmacology, catalysis, and materials science underscore its importance as a versatile building block in modern chemical research. As new methodologies and technologies continue to emerge, this compound is poised to play an even greater role in shaping future innovations across multiple disciplines.

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